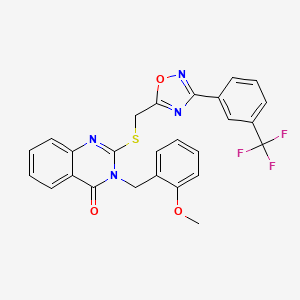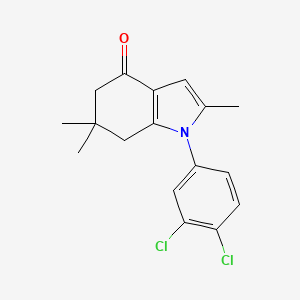
1-(3,4-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group attached to an indol-4-one framework
Wirkmechanismus
Target of Action
The primary target of 1-(3,4-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one, also known as DCMU, is the photosystem II in the chloroplasts of plants . This system plays a crucial role in the light-dependent reactions of photosynthesis, where it facilitates the transfer of electrons from water to plastoquinone .
Mode of Action
DCMU acts by inhibiting the electron flow from photosystem II to plastoquinone . It achieves this by binding to the Q_B plastoquinone binding site of photosystem II, thereby blocking the photosynthetic electron transport chain . This inhibition reduces the plant’s ability to convert light energy into chemical energy, specifically ATP and reductant potential .
Biochemical Pathways
The inhibition of electron flow by DCMU affects the photosynthetic electron transport chain . This chain is a series of protein complexes and mobile electron carriers within the thylakoid membrane of the chloroplasts. It facilitates the transfer of electrons from water to NADP+, generating a proton gradient across the membrane that drives ATP synthesis . By blocking this chain, DCMU disrupts the production of ATP and NADPH, essential molecules for the light-independent reactions of photosynthesis .
Result of Action
The molecular effect of DCMU’s action is the disruption of the photosynthetic electron transport chain, leading to a decrease in ATP and NADPH production . On a cellular level, this can lead to a reduction in the plant’s growth and development, as these molecules are crucial for various biosynthetic processes. In severe cases, it can cause cell death.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of DCMU. For instance, light intensity can affect the rate of photosynthesis and thus the impact of DCMU. Soil composition can influence the compound’s absorption and distribution within the plant. Moreover, factors like temperature and pH can affect the chemical stability of DCMU .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The dichlorophenyl group is introduced through subsequent halogenation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a bioactive compound.
Medicine: Exploring its therapeutic potential in treating various diseases.
Industry: Utilizing its unique properties in the development of new materials and products.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one can be compared to other similar compounds, such as:
Indole-3-carbinol: Another indole derivative with potential anticancer properties.
3,4-Dichlorophenylpiperazine: A compound with different biological activities and applications.
Diuron: A herbicide with a similar dichlorophenyl group.
Each of these compounds has unique properties and applications, highlighting the diversity and potential of indole derivatives in scientific research and industry.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-10-6-12-15(8-17(2,3)9-16(12)21)20(10)11-4-5-13(18)14(19)7-11/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKWYDLQHNFZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=C(C=C3)Cl)Cl)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
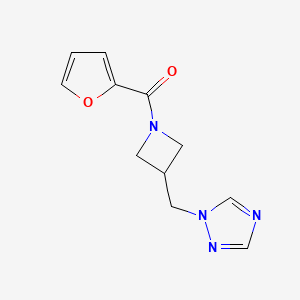
![1-methyl-2-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2996785.png)
![2-[2-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2996786.png)
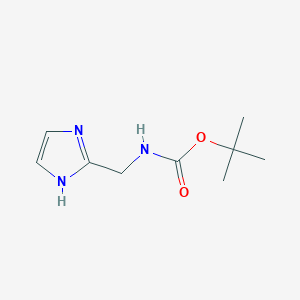
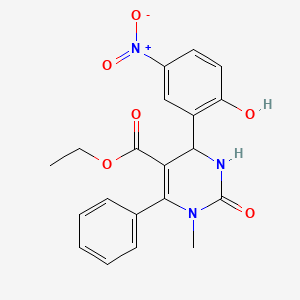
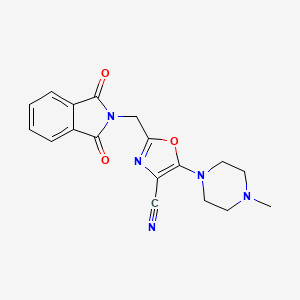
![N-(2,5-dimethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996790.png)
![ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate](/img/structure/B2996791.png)


![ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate](/img/structure/B2996795.png)
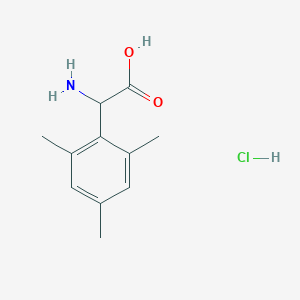
![5'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B2996799.png)
